2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene
Description
2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene is a bicyclic aromatic compound featuring a partially saturated naphthalene core substituted with bromine at position 2 and a methoxy group at position 3. Its structure combines the steric and electronic effects of bromine (a halogen) and methoxy (an electron-donating group), making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The tetrahydronaphthalene scaffold is notable for its conformational rigidity and ability to mimic bioactive aromatic systems, enhancing its utility in medicinal chemistry .
Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
2-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13BrO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7H2,1H3 |
InChI Key |
QCARSBCQZQUNPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 5-methoxy-1,2,3,4-tetrahydronaphthalene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-substituted-5-methoxy-1,2,3,4-tetrahydronaphthalene derivatives.
Oxidation: Formation of this compound aldehyde or carboxylic acid.
Reduction: Formation of 5-methoxy-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: It is used in the development of organic electronic materials and polymers.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and methoxy groups play crucial roles in its binding affinity and selectivity towards molecular targets. The compound can interact with active sites of enzymes or receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Reactivity and Regioselectivity
- Bromination Patterns: The presence of methoxy groups in 2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene directs bromination to specific positions due to its electron-donating nature. In contrast, non-substituted analogues like 5-Bromo-1,2,3,4-tetrahydronaphthalene exhibit bromination at positions meta to existing substituents or regions of higher electron density .
- Steric Effects : Bulky substituents (e.g., isopropyl in ) reduce reaction yields due to steric hindrance, whereas smaller groups like methoxy allow higher regiochemical control .
Data Tables
Table 1: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
